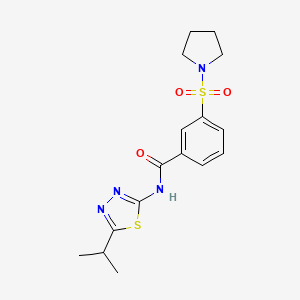
1-(2-nitrobenzyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-nitrobenzyl)-4-(2-pyridinyl)piperazine, commonly known as NBMPR, is a potent and selective inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). It is widely used in scientific research to study the role of hENT1 in nucleoside transport and metabolism.
作用機序
NBMPR inhibits 1-(2-nitrobenzyl)-4-(2-pyridinyl)piperazine-mediated nucleoside transport by binding to the transporter protein and blocking the transport of nucleosides across the cell membrane. This inhibition leads to a decrease in intracellular nucleoside levels and a disruption of nucleoside metabolism.
Biochemical and Physiological Effects:
NBMPR has been shown to have a variety of biochemical and physiological effects. In cancer cells, NBMPR inhibits nucleoside uptake and metabolism, leading to decreased cell proliferation and increased cell death. In immune cells, NBMPR inhibits nucleoside uptake and metabolism, leading to decreased immune cell function and increased susceptibility to infection. In neurons, NBMPR inhibits nucleoside uptake and metabolism, leading to decreased neurotransmitter release and altered synaptic transmission.
実験室実験の利点と制限
One of the main advantages of NBMPR is its high potency and selectivity for 1-(2-nitrobenzyl)-4-(2-pyridinyl)piperazine. This allows researchers to selectively inhibit 1-(2-nitrobenzyl)-4-(2-pyridinyl)piperazine-mediated nucleoside transport without affecting other transporters or cellular processes. However, NBMPR has some limitations in lab experiments. It is a toxic compound and must be handled with care. It is also not suitable for in vivo studies due to its toxicity and poor pharmacokinetic properties.
将来の方向性
There are many future directions for research on NBMPR. One area of interest is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of NBMPR in combination with other drugs to enhance their efficacy in cancer treatment. Additionally, the role of 1-(2-nitrobenzyl)-4-(2-pyridinyl)piperazine in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its functions. Finally, the development of new methods for studying nucleoside transport and metabolism using NBMPR and other inhibitors will continue to be an important area of research.
合成法
NBMPR can be synthesized by reacting 2-nitrobenzyl chloride with 4-(2-pyridinyl)piperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The crude product is then purified by column chromatography to obtain pure NBMPR.
科学的研究の応用
NBMPR is widely used in scientific research to study the role of 1-(2-nitrobenzyl)-4-(2-pyridinyl)piperazine in nucleoside transport and metabolism. It is used to inhibit 1-(2-nitrobenzyl)-4-(2-pyridinyl)piperazine-mediated nucleoside transport in various cell types such as cancer cells, immune cells, and neurons. This inhibition allows researchers to study the impact of 1-(2-nitrobenzyl)-4-(2-pyridinyl)piperazine on nucleoside metabolism and its role in various physiological and pathological processes.
特性
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-20(22)15-6-2-1-5-14(15)13-18-9-11-19(12-10-18)16-7-3-4-8-17-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYPKTSOBGREPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261839 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)

![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)

![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)
![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)

![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)